2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
This compound belongs to the class of imidazole-based thioacetamide derivatives, characterized by a 1,2-disubstituted imidazole core. The structure features a 4-methoxyphenyl group at position 5 of the imidazole ring and a 4-(trifluoromethoxy)phenyl group at position 1.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-27-14-6-2-12(3-7-14)16-10-24-18(29-11-17(23)26)25(16)13-4-8-15(9-5-13)28-19(20,21)22/h2-10H,11H2,1H3,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKYKNPAZAOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that (thio)urea derivatives, which this compound is a part of, are often used as organocatalysts in organic chemistry. They are known for their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding.
Mode of Action
(thio)urea derivatives, including this compound, are known to activate substrates and subsequently stabilize partially developing negative charges in the transition states. This is achieved through explicit double hydrogen bonding.
Biochemical Pathways
It is known that (thio)urea derivatives are used extensively in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts.
Result of Action
It is known that (thio)urea derivatives are used extensively in promoting organic transformations.
Action Environment
It is known that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group.
This compound, as part of the (thio)urea derivatives, holds promise in the field of organic chemistry, particularly in the development of H-bond organocatalysts.
Biological Activity
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including antioxidant and anticancer properties, as well as its mechanisms of action based on recent research findings.
- Chemical Formula : C18H14F3N3O3
- Molecular Weight : 377.32 g/mol
- CAS Number : 478248-65-6
Antioxidant Activity
Recent studies have demonstrated that compounds similar to 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antioxidant properties. The DPPH radical scavenging method has been employed to assess the antioxidant activity of various derivatives, indicating that certain analogs possess antioxidant capabilities exceeding that of ascorbic acid by approximately 1.4 times .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays against different cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Findings :
The mechanism by which 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects is multifaceted:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase activity, which is crucial for DNA replication and repair.
- Antimicrotubular Activity : The compound may interfere with microtubule dynamics, akin to established chemotherapeutics like docetaxel .
- Gene Expression Modulation : Studies indicate that certain derivatives can modulate the expression of genes involved in inflammatory pathways (e.g., TNF-α, COX-2), suggesting a role in reducing tumor-promoting inflammation .
Study on Mucositis Protection
A benzimidazole derivative related to the imidazole compound showed protective effects against methotrexate-induced intestinal mucositis in mice. The study highlighted the compound's ability to mitigate oxidative stress and inflammatory responses, showcasing its potential therapeutic applications beyond oncology .
Comparative Analysis of Similar Compounds
A comparative analysis of various derivatives revealed that modifications in the chemical structure significantly influenced biological activity. For instance, compounds with different substituents on the aromatic rings displayed varying degrees of cytotoxicity and antioxidant capacity .
Summary Table of Biological Activities
| Compound Name | Antioxidant Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide | High (1.4x vs Ascorbic Acid) | Significant reduction in U-87 viability | Topoisomerase inhibition, antimicrotubular activity |
| Related Benzimidazole Derivative | Moderate | Protective against mucositis | Modulation of inflammatory gene expression |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the imidazole ring and the acetamide side chain. Below is a comparative analysis with structurally related compounds:
Key Observations
Substituent Impact on Bioactivity :
- The 4-fluorophenyl group in the analogue from improves COX-2 selectivity, while the 4-(trifluoromethoxy)phenyl group in the target compound may enhance both COX-1/2 inhibition and metabolic stability due to the trifluoromethoxy group’s strong electron-withdrawing nature and resistance to oxidative degradation .
- Methoxyphenyl substituents (e.g., in ) contribute to moderate enzyme inhibition but may reduce metabolic stability compared to fluorinated or trifluoromethoxy groups.
Synthetic Pathways :
- The target compound is synthesized via nucleophilic substitution of 2-chloroacetamide derivatives with thiol-containing imidazoles (Method D in ), similar to other thioacetamide analogues.
- In contrast, triazole-linked compounds (e.g., ) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), which adds complexity but improves structural diversity.
Crystallographic data from suggest that fluorophenyl-substituted analogues adopt planar conformations, whereas the trifluoromethoxy group in the target compound may introduce steric hindrance, affecting binding pocket interactions.
Research Findings and Implications
- Enzyme Inhibition: Fluorinated and trifluoromethoxy-substituted imidazoles consistently show superior COX-2 inhibition (IC₅₀ <1 µM) compared to non-fluorinated analogues (IC₅₀ >5 µM) .
- Metabolic Stability : The trifluoromethoxy group in the target compound is expected to resist CYP450-mediated oxidation, extending half-life in vivo compared to methoxy-substituted derivatives .
- Structural Insights : Molecular docking studies (e.g., ) indicate that the thioacetamide moiety forms critical hydrogen bonds with catalytic residues, while bulky substituents like trifluoromethoxy may require optimization to avoid steric clashes.
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?
The compound is synthesized via multi-step reactions, starting with imidazole ring formation through condensation of aldehydes and amines. Microwave-assisted synthesis (60–120°C, 2–4 hours) enhances yields (up to 85%) by accelerating kinetics and reducing side products . Key steps include:
- Thioether linkage formation : Reacting imidazole-thiol intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 6 hours).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Q. Which characterization techniques are critical for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, trifluoromethoxy at δ 120–125 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 476.1).
- FT-IR : Detects functional groups (e.g., C=O stretch at 1680 cm⁻¹, S-C at 650 cm⁻¹) .
- TLC : Monitors reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. How do structural features influence its potential bioactivity?
- Imidazole core : Facilitates hydrogen bonding with biological targets (e.g., enzymes).
- Trifluoromethoxy group : Enhances metabolic stability and lipophilicity (logP ~3.2).
- Thioacetamide linker : Modulates solubility and enables redox-sensitive interactions .
Advanced Research Questions
Q. What methodologies elucidate its mechanism of action in biological systems?
- Molecular docking : Simulations (AutoDock Vina) predict binding to cyclooxygenase-2 (COX-2) with ΔG ≈ -9.8 kcal/mol, suggesting anti-inflammatory potential .
- Enzyme inhibition assays : IC₅₀ values (e.g., 1.2 µM against COX-2) validate target engagement via fluorometric or colorimetric readouts .
- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations (e.g., 15 µM after 24 hours in HeLa cells) .
Q. How can conflicting data on biological activity be resolved?
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM) may arise from:
- Assay conditions : Varying pH, temperature, or co-solvents (e.g., DMSO >1% alters enzyme kinetics).
- Orthogonal validation : Cross-check using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .
Q. What strategies mitigate decomposition during storage or reactions?
- Thermal stability : DSC/TGA reveals decomposition at 180°C; store at -20°C under argon .
- Light sensitivity : Protect from UV exposure (λ >300 nm induces thioether oxidation).
- Inert conditions : Use Schlenk lines for air-sensitive reactions (e.g., trifluoromethoxy group stability) .
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Methoxy → halogen substitution : Reduces COX-2 inhibition (IC₅₀ increases to 8.3 µM with Cl substitution).
- Thioether → sulfone oxidation : Abolishes activity (IC₅₀ >50 µM), highlighting the thiol’s redox role .
- SAR tables :
| Substituent (R) | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-OCH₃ | 1.2 | 0.12 |
| 4-Cl | 8.3 | 0.08 |
| 4-CF₃ | 3.5 | 0.05 |
Q. Which solvent systems optimize its reactivity in nucleophilic substitutions?
- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of thiol intermediates (yield >75%).
- Protic solvents : Methanol reduces yields (<40%) due to hydrogen bonding with the imidazole nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
